Lichexanthone

描述

It was first isolated and identified by Japanese chemists in the 1940s from a species of leafy lichen . This compound is notable for its presence in various lichens, plants, and some fungi, and it plays a significant role in the taxonomy of several lichen genera. Lichexanthone is recognized for causing lichens to fluoresce a greenish-yellow color under long-wavelength UV light, a feature used in species identification .

准备方法

Synthetic Routes and Reaction Conditions: Lichexanthone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the use of acetyl-CoA as a starting material, which undergoes a series of enzymatic reactions to form the xanthone core . The reaction conditions often include specific temperatures and pH levels to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as lichens and plants, followed by purification processes. Alternatively, synthetic methods can be scaled up using bioreactors where the enzymatic reactions are optimized for higher yields .

化学反应分析

Types of Reactions: Lichexanthone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and properties .

科学研究应用

Biological Activities

Lichexanthone exhibits several notable biological activities, which have been documented through laboratory studies:

- Antibacterial Activity : this compound demonstrates strong antibacterial effects against various pathogens, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial properties are particularly attributed to its presence in specific lichen species like Marcelaria benguelensis.

- Antimycobacterial Activity : While chemically unmodified this compound shows weak activity against Mycobacterium tuberculosis, derivatives such as dihydropyrane-labeled compounds exhibit enhanced antimycobacterial properties comparable to conventional tuberculosis treatments .

- Sperm Motility Enhancement : In laboratory tests, this compound has been shown to enhance human sperm motility, a unique property that could have implications for reproductive health .

- Larvicidal Activity : this compound exhibits larvicidal effects against the second-instar larvae of Aedes aegypti, the mosquito vector for dengue fever. This suggests potential applications in vector control strategies .

Extraction and Analysis Techniques

The identification and quantification of this compound in lichens can be achieved through advanced analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : This method is utilized to separate and identify lichen-derived compounds based on their retention times and UV-visible spectra. This compound can be detected by monitoring specific absorption peaks at 208, 242, and 310 nm .

Case Study 1: Antimicrobial Properties of Lichen Extracts

A study investigated the antimicrobial properties of extracts from Marcelaria benguelensis, highlighting that the presence of this compound was crucial for its antibacterial efficacy. The study demonstrated that lichen extracts containing this compound inhibited the growth of pathogenic bacteria, supporting its potential use in developing natural antimicrobial agents .

Case Study 2: Sperm Motility Enhancement

Research focused on the effects of this compound on human sperm motility revealed that this compound significantly increased motility rates in vitro. This finding opens avenues for exploring this compound as a supplement for male fertility treatments .

Comparative Data Table

作用机制

The mechanism by which lichexanthone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In lichens, this compound functions as a photoprotectant, shielding the resident algal populations from harmful UV radiation .

相似化合物的比较

Lichexanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Xanthone: The parent compound of the xanthone family, known for its antioxidant properties.

Mangiferin: A xanthone derivative found in mangoes, noted for its anti-inflammatory and antidiabetic effects.

Northis compound: Another lichen-derived xanthone with distinct biological activities.

This compound stands out due to its fluorescence under UV light and its diverse range of biological activities, making it a valuable compound for various scientific and industrial applications .

生物活性

Lichexanthone, a xanthone compound first isolated from lichens, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its antimicrobial, larvicidal, and sperm motility-enhancing properties. The findings presented here are based on a thorough review of recent literature and research studies.

Overview of this compound

This compound is predominantly found in lichens, particularly in species like Marcelaria benguelensis. Its biosynthesis involves complex enzymatic reactions starting from acetyl-CoA, leading to the formation of its characteristic double-ring structure. While it is suggested that this compound serves as a photoprotectant for algal populations within lichens, its complete ecological function remains partially understood .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, which have been documented through various studies:

-

Bacterial Activity :

- This compound has shown strong antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .

- It demonstrates weak antimycobacterial activity against Mycobacterium tuberculosis and M. aurum, while derivatives like dihydropyrane-labeled this compound exhibit enhanced antimycobacterial effects comparable to standard tuberculosis treatments .

- Antifungal Activity :

Larvicidal Activity

This compound has been identified as having larvicidal properties against the second-instar larvae of Aedes aegypti, a vector for dengue virus. This suggests potential applications in mosquito control strategies .

Sperm Motility Enhancement

One of the unique biological activities attributed to this compound is its ability to enhance human sperm motility. This effect is particularly noteworthy as few compounds exhibit similar properties, highlighting this compound's potential in reproductive health applications .

Summary of Biological Activities

The table below summarizes the key biological activities of this compound based on various studies:

Case Studies and Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

- Antimicrobial Mechanisms : Research indicates that this compound disrupts bacterial cell walls, leading to cell lysis. Its structural features contribute to its binding affinity with bacterial membranes .

- Sperm Motility Studies : In vitro experiments demonstrated that this compound significantly increases the motility parameters of human sperm, suggesting a potential role in fertility treatments .

- Larvicidal Efficacy : Field studies have shown that formulations containing this compound can effectively reduce mosquito populations, supporting its use in vector control programs .

属性

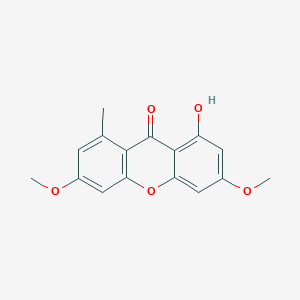

IUPAC Name |

1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAGTHXVHQKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164977 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15222-53-4 | |

| Record name | Lichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lichexanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lichexanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICHEXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。